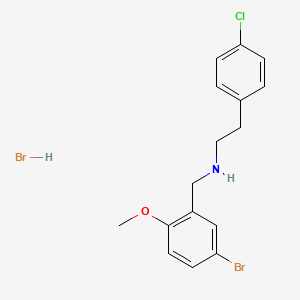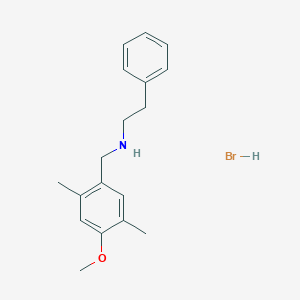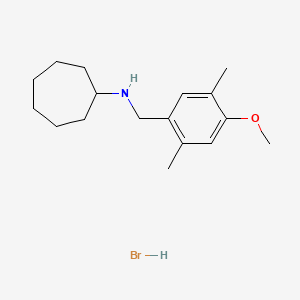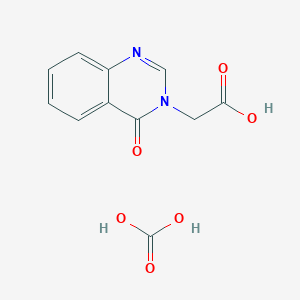![molecular formula C13H18N4O4 B1652916 N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline CAS No. 1634-69-1](/img/structure/B1652916.png)
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline typically involves the reaction of heptan-3-one with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original ketone and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would regenerate the original ketone and hydrazine.
科学研究应用
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the hydrazone group can undergo tautomerization, which may influence its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- (2E)-heptan-2-one (2,4-dinitrophenyl)hydrazone
- (3E)-heptan-3-one (2,4-dinitrophenyl)hydrazone
- (2Z)-heptan-2-one (2,4-dinitrophenyl)hydrazone
Uniqueness
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is unique due to its specific geometric configuration, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1634-69-1 |
|---|---|
分子式 |
C13H18N4O4 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-6-10(4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3/b14-10- |
InChI 键 |
ZYYAHBWEWWDHQZ-UVTDQMKNSA-N |
SMILES |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
手性 SMILES |
CCCC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC |
规范 SMILES |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Key on ui other cas no. |
1634-69-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)
![{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate](/img/structure/B1652835.png)



amine hydrobromide](/img/structure/B1652844.png)

amine hydrobromide](/img/structure/B1652846.png)
amine hydrobromide](/img/structure/B1652847.png)

amine hydrobromide](/img/structure/B1652849.png)
![3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B1652850.png)
![[2-(1-Azepanyl)ethyl]methylamine hydrate](/img/structure/B1652851.png)

